Cas no 29722-58-5 ((4R)-5β-Acetoxy-8-[2-(3-furyl)ethyl]-4,4aα,5,6,7,8-hexahydro-7β,8α-dihydroxy-4-(hydroxymethyl)-7-methyl-3H-4α,8aα-propano-1H-2-benzopyran-3-one)
![(4R)-5β-Acetoxy-8-[2-(3-furyl)ethyl]-4,4aα,5,6,7,8-hexahydro-7β,8α-dihydroxy-4-(hydroxymethyl)-7-methyl-3H-4α,8aα-propano-1H-2-benzopyran-3-one structure](https://es.kuujia.com/scimg/cas/29722-58-5x500.png)
29722-58-5 structure
Nombre del producto:(4R)-5β-Acetoxy-8-[2-(3-furyl)ethyl]-4,4aα,5,6,7,8-hexahydro-7β,8α-dihydroxy-4-(hydroxymethyl)-7-methyl-3H-4α,8aα-propano-1H-2-benzopyran-3-one
Número CAS:29722-58-5
MF:C22H30O8
Megavatios:422.468807697296
CID:268593
(4R)-5β-Acetoxy-8-[2-(3-furyl)ethyl]-4,4aα,5,6,7,8-hexahydro-7β,8α-dihydroxy-4-(hydroxymethyl)-7-methyl-3H-4α,8aα-propano-1H-2-benzopyran-3-one Propiedades químicas y físicas
Nombre e identificación
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- 3H-4,8a-Propano-1H-2-benzopyran-3-one,5-(acetyloxy)-8-[2-(3-furanyl)ethyl]hexahydro-7,8-dihydroxy-7-(hydroxymethyl)-4-methyl-,(4S,4aR,5R,7R,8S,8aS)- (9CI)
- (4R)-5β-Acetoxy-8-[2-(3-furyl)ethyl]-4,4aα,5,6,7,8-hexahydro-7β,8α-dihydroxy-4-(hydroxymethyl)-7-methyl-3H-4α,8aα-propano-1H-2-benzopyran-3-one
- 3H-4,8a-Propano-1H-2-benzopyran-3-one,5-(acetyloxy)-8-[2-(3-furanyl)ethyl]hexahydro-7,8-dihydroxy-7-(hydroxymethyl)-4-methyl-
- 3H-4,8a-Propano-1H-2-benzopyran-3-one,5-(acetyloxy)-8-[2-(3-furanyl)ethyl]hexahydro-7,8-dihydroxy-7-(hydroxymethyl)-4-methyl-,[4S-(4a,4aa,5b,7b,8a,8aa)]-
- 8bH-Labda-13(16),14-dien-19-oicacid, 15,16-epoxy-6b,8,9,17,20-pentahydroxy-, 19,17-lactone, 6-acetate (8CI)
- Nepetefuranol
- CID 101306758
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- Renchi: 1S/C22H30O8/c1-14(24)30-16-10-19(2,26)22(27,8-4-15-5-9-28-11-15)21-7-3-6-20(12-23,17(16)21)18(25)29-13-21/h5,9,11,16-17,23,26-27H,3-4,6-8,10,12-13H2,1-2H3/t16-,17+,19+,20+,21-,22-/m0/s1
- Clave inchi: UZTKGHLOVZUQID-BHMVDGPWSA-N
- Sonrisas: O1C([C@@]2(CO)CCC[C@@]3(C1)[C@](CCC1=COC=C1)([C@@](C)(C[C@@H]([C@@H]32)OC(C)=O)O)O)=O
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 6
- Complejidad: 711
- Superficie del Polo topológico: 126
- Xlogp3: 1.32
(4R)-5β-Acetoxy-8-[2-(3-furyl)ethyl]-4,4aα,5,6,7,8-hexahydro-7β,8α-dihydroxy-4-(hydroxymethyl)-7-methyl-3H-4α,8aα-propano-1H-2-benzopyran-3-one Literatura relevante
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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4. Book reviews
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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